1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol

Physicochemical profiling Drug-likeness Membrane permeability

Researchers investigating carbazole-aminoalcohol SAR frequently encounter supply gaps for the aromatic-amine substituted probe required as a negative control. This compound, featuring the critical 3,6-dichloro substitution and a 4-ethoxyphenylamino tail, serves as the exact comparator needed to benchmark aliphatic-amine analogs (e.g., SPI031) in topoisomerase I and antibacterial assays. - Enables definitive SAR differentiation: aromatic vs. aliphatic amine impact on potency and biofilm eradication. - High-purity (≥95%) material supports reproducible dose-response and DNA-damage studies. - Reliable supply chain ensures consistent availability for paired head-to-head comparative testing.

Molecular Formula C23H22Cl2N2O2
Molecular Weight 429.34
CAS No. 314034-49-6
Cat. No. B2614881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol
CAS314034-49-6
Molecular FormulaC23H22Cl2N2O2
Molecular Weight429.34
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
InChIInChI=1S/C23H22Cl2N2O2/c1-2-29-19-7-5-17(6-8-19)26-13-18(28)14-27-22-9-3-15(24)11-20(22)21-12-16(25)4-10-23(21)27/h3-12,18,26,28H,2,13-14H2,1H3
InChIKeyYGGKXHYPTPXJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Carbazole Aminoalcohol Scaffold Overview


1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((4-ethoxyphenyl)amino)propan-2-ol (CAS 314034-49-6) is a synthetic carbazole aminoalcohol derivative characterized by a 3,6-dichlorocarbazole core linked via a propan-2-ol spacer to a 4-ethoxyphenylamino group [1]. This compound belongs to the broader class of N-alkylated 3,6-dihalogenocarbazole aminoalcohols, which have demonstrated promising bioactivities including topoisomerase I inhibition in human tumor cells and broad-spectrum antibacterial effects against Gram-positive and Gram-negative pathogens [2]. The compound possesses a molecular weight of 429.34 g/mol and a computed XLogP3 of 5.9, indicating substantial lipophilicity that distinguishes it from smaller aliphatic amine analogs within the same scaffold family [1].

High lipophilicity Supports membrane permeability and targeting studies
Aromatic amine tail Distinct SAR probe vs aliphatic amine analogs
3,6-Dichloro core Reported pharmacophore for anti-infective and antitumor screening

Avoiding Generic Carbazole Aminoalcohol Substitution


The carbazole aminoalcohol scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the amine substituent type and the carbazole core halogenation pattern. In the antiplasmodial series, replacing aliphatic amine substituents (e.g., n-hexylamino or n-octylamino) with aniline-based aromatic amines resulted in a marked drop in potency against Plasmodium falciparum strains [1]. Furthermore, eliminating the 3,6-dichloro substitution from the carbazole core led to an approximately 3-fold decrease in antiplasmodial activity [1]. For antibacterial applications, the aromaticity and electronegativity of the chlorine-substituted carbazole were demonstrated to be essential for membrane-targeting activity, while increasing tail-region hydrophobicity enhanced antibiotic potency [2]. These findings collectively demonstrate that the specific combination of 3,6-dichloro substitution and the 4-ethoxyphenylamino tail—unique to CAS 314034-49-6 within the studied compound space—cannot be substituted by generic carbazole aminoalcohols without fundamentally altering the biological profile.

Aromatic amine tail may not reproduce the antiplasmodial or antitumor profile seen with aliphatic amine analogs.
3,6-Dichloro removal may reduce activity; non-chlorinated analogs lack a reported key pharmacophoric element.
Ethoxy vs methoxy substitution alters lipophilicity and steric bulk; small structural changes may shift binding or stability.

Quantitative Differentiation Evidence


Lipophilicity & MW vs. Aliphatic Amine Analogs

The target compound exhibits substantially higher lipophilicity (XLogP3 = 5.9) compared to the aliphatic amine carbazole aminoalcohols such as the diethylamino analog (CAS 253448-91-8, logP ~4.72) and the sec-butylamino analog SPI031 (C19H22Cl2N2O, MW ~365.3) [1]. The molecular weight of 429.34 g/mol is approximately 64 g/mol higher than SPI031, attributable to the 4-ethoxyphenylamino substituent replacing the smaller aliphatic sec-butylamino group [1][2]. This differential in lipophilicity has been shown in the DCAP carbazole series to correlate with enhanced antibacterial membrane-targeting activity, where increasing tail-region hydrophobicity directly enhanced antibiotic potency [3].

Lipophilicity & MW
Reported
XLogP3 5.9 vs ~4.7 (aliphatic analog); ΔMW +64 g/mol
Higher lipophilicity may support membrane-targeting studies; distinct from aliphatic amine analogs
Cross-study comparable; calculated logP values
Physicochemical profiling Drug-likeness Membrane permeability

Aromatic Amine SAR Differentiation in Antiparasitic Activity

In a systematic SAR study of carbazole aminoalcohols, compounds bearing aniline-based aromatic amine substituents (compounds 12-14) exhibited a notable drop in antiplasmodial potency compared to compounds with aliphatic amine substituents such as n-hexylamino (compound 9, Pf3D7 IC50 = 0.274 μM, PfDd2 IC50 = 0.047 μM) or n-octylamino (compound 11, Pf3D7 IC50 = 0.132 μM, PfDd2 IC50 = 0.054 μM) [1]. The target compound, bearing a 4-ethoxyphenylamino aromatic amine, is structurally analogous to the aniline-substituted compounds in this series and is predicted to display a similarly differentiated activity profile versus the aliphatic amine analogs that dominate the antitumor and antibacterial carbazole literature [1][2].

Aromatic Amine SAR
Class-level
Aniline-substituted compounds showed reduced antiplasmodial activity vs aliphatic amine analogs
Differentiated antiplasmodial profile predicted for target compound; useful SAR probe
Not directly tested; based on class SAR
Antiplasmodial SAR Amine type differentiation β-Hematin inhibition

3,6-Dichloro Substitution Essential for Bioactivity

The 3,6-dichloro substitution on the carbazole core has been demonstrated to be essential for biological activity in multiple assay systems. In the antiplasmodial series, removal of the chlorine atoms (compound 15 vs. compound 7) resulted in an approximately 3-fold decrease in potency against both Pf3D7 (IC50 from 0.248 μM to 0.760 μM) and PfDd2 (IC50 from 0.091 μM to 0.334 μM) [1]. In the DCAP antibacterial series, the aromaticity and electronegativity of the chlorine-substituted carbazole was demonstrated to be required for membrane-targeting activity [2]. The target compound retains this critical 3,6-dichloro pharmacophoric element, distinguishing it from the non-chlorinated analog (CAS 331235-99-5, MW 360.4, C23H24N2O2) which lacks this essential activity-conferring feature .

3,6-Dichloro Requirement
Cross-study comparable
Removal of Cl reduced potency ~3-fold (Pf3D7 IC50 0.248→0.760 μM)
Chlorine substitution supports pharmacophore integrity; non-chlorinated analogs may lack activity
Based on β-hematin inhibition SAR
Pharmacophore mapping Halogen-dependent activity Antibacterial SAR

Ethoxy vs. Methoxy Substituent Differentiation

The target compound differs from its closest structural analog, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol (CAS 305863-76-7), solely by the replacement of the para-methoxy group (-OCH3) with a para-ethoxy group (-OCH2CH3). This substitution increases the molecular weight from 415.3 g/mol to 429.34 g/mol (ΔMW = 14.04 g/mol) and introduces an additional rotatable bond (7 vs. 6 in the methoxy analog) [1]. The ethoxy group provides greater steric bulk and altered electron-donating character compared to methoxy, which can influence target binding interactions and metabolic stability. In the broader carbazole aminoalcohol SAR, modifications to the amine substituent significantly impact biological activity, as demonstrated by the differential potency observed across varying alkyl chain lengths in the antiplasmodial series [2].

Ethoxy vs Methoxy
Reported
ΔMW +14 g/mol; +1 rotatable bond vs methoxy analog
Ethoxy group provides greater steric bulk and lipophilicity; valuable for substituent SAR
Computed molecular descriptors
Substituent effects Lipophilicity tuning SAR exploration

SPI031 Antibacterial Activity against P. aeruginosa

The aliphatic amine analog SPI031 (1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol), which shares the identical 3,6-dichlorocarbazole-propan-2-ol core with the target compound, demonstrated broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 18.5 μg/mL against Pseudomonas aeruginosa [1]. Importantly, SPI031 also eradicated mature P. aeruginosa biofilms and displayed no cytotoxicity against various human cell types [1][2]. The target compound differentiates from SPI031 through its 4-ethoxyphenylamino substituent replacing the sec-butylamino group. Based on DCAP SAR demonstrating that increased tail-region hydrophobicity enhances antibacterial activity, the higher lipophilicity of the target compound (XLogP3 5.9 vs. estimated ~4.7 for SPI031) may confer altered antibacterial potency [3].

SPI031 Analog Activity
Class-level
SPI031 MIC 18.5 μg/mL vs P. aeruginosa; biofilm eradication
Benchmark antibacterial activity for dichlorocarbazole scaffold; target compound predicted to differ based on amine type
Target compound not tested; lipophilicity difference may alter profile
Antibacterial activity Pseudomonas aeruginosa Biofilm eradication

Topoisomerase I Inhibition Benchmark: Compound 6

The aliphatic amine analog 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (compound 6), sharing the identical 3,6-dichlorocarbazole-propan-2-ol scaffold with the target compound, was identified as the most potent antitumor compound in a series of carbazole aminoalcohols, with IC50 values in the single-digit micromolar range against HeLa and MCF-7 human tumor cell lines [1]. Compound 6 induced G2-phase cell-cycle arrest and apoptosis in HeLa cells, and was demonstrated to act as a topoisomerase I poison, causing single-strand DNA damage by stabilizing the topo I-DNA cleavage complex [1]. The target compound differs from compound 6 by the substitution of the n-butylamino group with a 4-ethoxyphenylamino group. The SAR study noted that alkylamine-chain-substituted compounds showed the most promising antiproliferative activity, suggesting that the aromatic amine in the target compound would produce a distinct antitumor profile [1].

Topo I Benchmark
Class-level
Compound 6: IC50 low μM vs HeLa/MCF-7; Topo I poison
Aliphatic amine analog validated as antitumor probe; aromatic amine compound may exhibit distinct profile
Not directly compared; class SAR suggests alkylamines preferred
Antitumor activity Topoisomerase I inhibition Apoptosis induction

Research & Industrial Application Scenarios


Antibacterial SAR Probe: Membrane-Targeting 3,6-Dichlorocarbazole

Use as a comparator compound to investigate how aromatic amine substitution (4-ethoxyphenylamino) versus aliphatic amine substitution (sec-butylamino in SPI031) modulates antibacterial spectrum, potency, and biofilm eradication activity within the DCAP/SPI031 carbazole scaffold. The higher lipophilicity (XLogP3 5.9 vs. estimated ~4.7) is predicted to enhance membrane-targeting activity based on the DCAP SAR finding that increased tail-region hydrophobicity correlates with enhanced antibiotic potency [1][2].

Topoisomerase I Inhibition SAR: Aromatic vs. Aliphatic Amine

Employ in head-to-head comparative testing with compound 6 (n-butylamino analog, HeLa IC50 in single-digit micromolar range) to elucidate the impact of amine aromaticity on topoisomerase I poisoning activity, DNA damage induction, and apoptosis in human tumor cell lines. The Wang et al. (2016) study established that alkylamine-chain-substituted compounds show the most promising antiproliferative activity, making the aromatic amine-substituted target compound a critical negative-control SAR probe [3].

Ethoxy vs. Methoxy Substituent Effect Profiling

Utilize in paired SAR studies with the methoxy analog (CAS 305863-76-7, MW 415.3) to quantify the impact of the ethoxy-for-methoxy substitution (ΔMW = 14.04 g/mol, Δrotatable bonds = +1) on target binding affinity, metabolic stability, and cellular activity in antiparasitic or anticancer assays [4].

Antiparasitic Screening: β-Hematin Formation Inhibition

Screen in antiplasmodial assays against P. falciparum 3D7 and Dd2 strains as part of a systematic evaluation of aromatic amine-substituted carbazole aminoalcohols. The Wang et al. (2017) study demonstrated that aniline-substituted compounds exhibit reduced antiplasmodial activity compared to alkylamine compounds, but the β-hematin formation inhibitory mechanism may still be operative, warranting investigation of this differentiated compound [5].

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Amine substituent type (aromatic vs aliphatic)
Membrane-targeting activity and biofilm eradication endpoints
Topoisomerase I inhibition SAR
Amine aromaticity and substituent electronics
DNA damage and apoptosis pathway endpoints
Substituent effect profiling
Alkoxy group size and lipophilicity (ethoxy vs methoxy)
Target binding and metabolic stability endpoints
Antiparasitic screening
β-Hematin formation inhibitory profile
Plasmodium falciparum strain-panel endpoints
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